molecular formula C18H18FN5O B2552295 N-[(4-ethylphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291845-90-3

N-[(4-ethylphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2552295
CAS RN: 1291845-90-3
M. Wt: 339.374
InChI Key: KJBGJHQCUWZNHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-[(4-ethylphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide" involves multiple steps, starting from basic aromatic compounds. For instance, the synthesis of a similar compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was achieved by condensing 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, which in turn was prepared from 2,6-difluorobenzonitrile through amination and cyclisation steps . Another related compound, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, was synthesized through a five-step process starting with 4-chlorobenzenamine, with the final step involving a reaction between triazole ester and ethylene diamine under specific conditions .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray crystallography. For example, the crystal structure of a similar compound, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate, was determined to crystallize in the triclinic space group with specific unit cell parameters, and the structure was found to be stabilized by an N–H⋯O hydrogen bond . This suggests that the compound of interest may also exhibit a well-defined crystalline structure with potential hydrogen bonding.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include condensation, amination, and cyclisation. The reaction conditions are carefully optimized to achieve high yields and purity, as seen in the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, where the reaction temperature and time, as well as the molar ratio of reactants, were crucial for obtaining an 88% yield . The reaction mechanisms, although not detailed for the specific compound , are likely to involve nucleophilic substitution and ring closure reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-[(4-ethylphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide" are not provided, related compounds exhibit distinct properties. For instance, the crystal structure and space group information provide insights into the molecular packing and potential intermolecular interactions . The purity of synthesized compounds is typically confirmed by techniques such as thin-layer chromatography, and their structures are characterized by spectroscopic methods like 1H NMR and IR .

Biological Activity

Some of the compounds synthesized with similar structures have shown biological activity, particularly as antitumor agents. For example, both 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide inhibit the proliferation of certain cancer cell lines . This suggests that "N-[(4-ethylphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide" may also possess similar antitumor properties, warranting further investigation.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

The research delves into the microwave-assisted synthesis of hybrid molecules, incorporating moieties like penicillanic acid or cephalosporanic acid, alongside an investigation into their biological activities. These synthetic efforts underline the versatility of related compounds in antimicrobial, antilipase, and antiurease activities, showcasing a foundational approach to understanding the broader utility of such chemical structures (Başoğlu et al., 2013).

Synthesis, Crystal Structure, and Antitumor Activity

Another facet of research focuses on the synthesis and crystal structure determination of related compounds, emphasizing their potential antitumor activities. The specific structural analysis aids in elucidating the mechanism of action, providing insights into how modifications in the molecular structure could influence therapeutic efficacy against cancer cell lines (Hao et al., 2017).

Catalyst- and Solvent-Free Synthesis

Further research explores the catalyst- and solvent-free synthesis of benzamide derivatives, using microwave-assisted Fries rearrangement. This methodology highlights the eco-friendly and efficient synthesis routes, offering a greener alternative to traditional synthetic methods. The study's focus on regioselective synthesis and theoretical studies underscores the importance of precision in crafting compounds with potential biological applications (Moreno-Fuquen et al., 2019).

Antimicrobial Activities of 1,2,4-Triazole Derivatives

Investigations into the antimicrobial properties of novel 1,2,4-triazole derivatives demonstrate the compound's potential in combating microbial infections. By synthesizing and screening a variety of derivatives, this research lays the groundwork for future antibiotic development, highlighting the compound's role in addressing resistant bacterial strains (Bektaş et al., 2007).

Anti-Influenza Virus Activity

A novel approach to synthesizing benzamide-based 5-aminopyrazoles and their derivatives has shown remarkable activity against the avian influenza virus. This study's findings open new avenues for antiviral drug development, showcasing the compound's potential in contributing to effective treatments against viral outbreaks (Hebishy et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many 1,2,3-triazole derivatives have been found to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O/c1-2-12-7-9-13(10-8-12)11-20-18(25)16-17(23-24-22-16)21-15-6-4-3-5-14(15)19/h3-10,16-17,21-24H,2,11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUAKLFFEFACAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2C(NNN2)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-ethylphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

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